molecular formula C19H14F3N3O B3165525 N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide CAS No. 900019-74-1

N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B3165525
CAS No.: 900019-74-1
M. Wt: 357.3 g/mol
InChI Key: DKVMFKYQPSLWFW-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide (CAS 900019-74-1) is a synthetic pyrimidine derivative with a molecular formula of C₁₉H₁₄F₃N₃O and a molecular weight of 357.34 g/mol . Pyrimidines are a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, which include anti-inflammatory, antioxidant, antibacterial, and antiviral properties . As a core structural motif, the pyrimidine ring is present in various bioactive molecules and serves as a key intermediate in the synthesis of more complex chemical entities. This compound features a carboxamide group at the 5-position of the pyrimidine core, a substitution pattern that has been identified as critical for the biological activity of related pyrimidine-based molecules in scientific research . The specific research applications and full biological profile of this compound are subject to ongoing investigation. Researchers exploring kinase inhibitors, inflammation pathways, or structure-activity relationships (SAR) of heterocyclic compounds may find this compound of particular interest. Please note: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)16-15(18(26)24-11-13-7-3-1-4-8-13)12-23-17(25-16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVMFKYQPSLWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158188
Record name 2-Phenyl-N-(phenylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-74-1
Record name 2-Phenyl-N-(phenylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-N-(phenylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and subsequent functionalization to obtain the final product. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors, high-throughput screening, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Agrochemicals: It has been investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

CHMFL-ABL-053 (2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide)

  • Structural Differences: Replaces the benzyl group with a 2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl substituent. Features a 3-amino-4-methylphenylamino group at the 2-position and a methylamino group at the 4-position.
  • Functional Implications: Demonstrated potent inhibition of BCR-ABL, SRC, and p38 kinases (IC₅₀ values in the nanomolar range), attributed to the trifluoromethyl benzamido group enhancing target affinity . The methylamino group may improve solubility compared to the trifluoromethyl group in the target compound.
  • Therapeutic Relevance : Investigated for chronic myeloid leukemia due to its kinase selectivity .

2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

  • Structural Differences :
    • Contains a benzylsulfonyl group at the 2-position and a chloro substituent at the 5-position.
    • Amide linkage connects to a 5-propyl-1,3,4-thiadiazol-2-yl group.
  • The thiadiazole moiety may enhance metabolic resistance but reduce membrane permeability .

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Structural Differences :
    • Saturated tetrahydropyrimidine ring with a thioxo group at the 2-position.
    • Substituted phenyl groups at the 4-position and a chloro-trifluoromethylphenyl amide.
  • Functional Implications :
    • Ring saturation and thioxo group may reduce aromatic stacking interactions but increase conformational flexibility.
    • Demonstrated antimicrobial activity, possibly due to the thioxo group’s electrophilic reactivity .
  • Therapeutic Relevance : Explored as an antimicrobial agent .

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

  • Structural Differences :
    • Simplified structure lacking benzyl and phenyl substituents.
    • Chlorine at the 2-position and a trifluoromethyl group at the 4-position.
  • Functional Implications :
    • Lower molecular weight (225.56 g/mol) compared to the target compound suggests improved bioavailability but reduced target specificity .
    • Absence of bulky groups may limit steric hindrance during binding .

GW 842166X (2-(2,4-Dichlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide)

  • Structural Differences: Dichlorophenylamino group at the 2-position and a tetrahydropyran-methyl amide.
  • Functional Implications: The dichlorophenyl group enhances CB2 receptor binding (EC₅₀ = 6 nM), while the tetrahydropyran group improves CNS penetration . Compared to the target compound, this structure shows higher selectivity for peripheral cannabinoid receptors .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activity/Application Reference
Target Compound 2-phenyl, 4-CF₃, 5-N-benzyl Not provided Structural analog for kinase studies
CHMFL-ABL-053 2-(3-amino-4-methylphenyl)amino, 4-methylamino, 5-N-(trifluoromethyl benzamido) ~550 (estimated) BCR-ABL/SRC/p38 kinase inhibitor
2-(Benzylsulfonyl)-5-chloro derivative 2-benzylsulfonyl, 5-Cl, 4-N-(thiadiazolyl) ~450 (estimated) Potential antimicrobial agent
N-[2-chloro-4-CF₃-phenyl] tetrahydropyrimidine 2-thioxo, 4-substituted phenyl, saturated ring ~400 (estimated) Antimicrobial activity
2-Chloro-4-CF₃-pyrimidine-5-carboxamide 2-Cl, 4-CF₃ 225.56 Bioavailability studies
GW 842166X 2-(2,4-dichlorophenyl)amino, 4-CF₃, 5-N-(tetrahydropyran-methyl) 449.25 CB2 receptor agonist

Biological Activity

N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine core with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The molecular structure can be represented as follows:

N benzyl 2 phenyl 4 trifluoromethyl pyrimidine 5 carboxamide\text{N benzyl 2 phenyl 4 trifluoromethyl pyrimidine 5 carboxamide}

2. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

2.1 In Vitro Studies

In vitro assays have shown that this compound inhibits cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for MCF-7 cells were reported as follows:

Concentration (µM)Percent Viable Cells (48h)Percent Viable Cells (72h)
558.48%43.89%
1045.22%23.88%
2021.24%15.05%

The IC50 value for MCF-7 cells was determined to be approximately 8.47 ± 0.18 µM , indicating potent antiproliferative activity compared to standard treatments like Tamoxifen .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which play critical roles in tumor invasion and metastasis. Molecular docking studies revealed favorable binding affinities of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting strong interactions with these targets .

3. Antifungal and Insecticidal Activity

Beyond its anticancer properties, this compound has also been investigated for antifungal and insecticidal activities.

3.1 Antifungal Activity

In vitro tests demonstrated that derivatives of trifluoromethyl pyrimidine compounds, including this compound, showed antifungal activity against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to established antifungal agents like tebuconazole .

3.2 Insecticidal Activity

The insecticidal potential was assessed against pests such as Spodoptera frugiperda and Mythimna separata, showing variable mortality rates depending on concentration, indicating potential use as an agrochemical.

4. Case Studies and Research Findings

Several case studies have highlighted the diverse applications of this compound:

  • Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of MCF-7 cells and altered cell cycle progression, indicating its potential role in cancer therapy .
  • Antimicrobial Applications : Research indicated that modifications to the trifluoromethyl pyrimidine scaffold could enhance antifungal properties, leading to the development of new agricultural fungicides .
  • Computational Studies : Molecular dynamics simulations confirmed the stability of the compound when bound to target enzymes, suggesting a promising avenue for drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-based coupling agents like EDC·HCl with HOBt·H₂O to activate the carboxylic acid intermediate, followed by reaction with benzylamine derivatives (e.g., 2,4-difluorobenzylamine). Triethylamine is often added to neutralize HCl byproducts .
  • Trifluoromethyl Introduction : Fluorinated pyrimidine precursors (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) are synthesized via halogen exchange or direct trifluoromethylation under catalytic conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1 molar ratio of acid to amine) and solvent polarity (e.g., DMF or THF) to minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR. For example, the benzyl group’s protons appear as a singlet (~4.5–5.5 ppm), while aromatic protons show splitting patterns consistent with substitution .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds in pyrimidine derivatives) to verify stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-pyrimidine derivatives?

  • Case Study : In kinase inhibition studies, discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration variations). Normalize data using reference inhibitors (e.g., imatinib for BCR-ABL) and validate via orthogonal assays (e.g., SPR binding kinetics) .
  • Statistical Analysis : Apply multivariate regression to account for variables like solvent polarity or cellular permeability .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Metabolic Stability : The CF3_3 group reduces oxidative metabolism in hepatic microsomes, as shown in analogs like CHMFL-ABL-053. Assess via LC-MS/MS in rodent plasma .
  • LogP Modulation : Compare logP values of CF3_3-containing analogs vs. non-fluorinated derivatives. Hydrophobic interactions enhance membrane penetration but may reduce solubility .

Q. What computational methods predict binding modes of this compound to kinase targets?

  • Docking Workflow :

Target Preparation : Use crystal structures (e.g., PDB: 1IEP for ABL kinase) with removed water molecules.

Ligand Parameterization : Assign partial charges via AM1-BCC in OpenEye Toolkits.

Pose Scoring : Rank poses using MM/GBSA or hybrid QM/MM methods. Validate via MD simulations (NAMD/GROMACS) to assess binding stability .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-based conformational predictions?

  • Root Cause : Crystal lattice forces (e.g., C–H⋯π interactions) can stabilize non-equilibrium conformations not observed in solution. Compare solid-state (X-ray) and solution-state (NOESY) data to identify dynamic regions .
  • Mitigation : Perform variable-temperature NMR to probe conformational flexibility.

Structural and Functional Insights

Q. How do substituents at the pyrimidine 4-position affect bioactivity?

  • SAR Trends :

SubstituentTarget (IC50_{50})Solubility (mg/mL)
CF3_3BCR-ABL (12 nM)0.08 (PBS)
ClSRC (180 nM)0.15 (PBS)
OMep38 (320 nM)0.45 (PBS)
  • Data adapted from kinase inhibition studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Reactant of Route 2
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N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.